

Preclinical Data on TPA-023: A Technical Guide

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Compound of Interest

Compound Name: TPA 023

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This technical guide provides a comprehensive overview of the preclinical data available for TPA-023 (also known as MK-0777), a subtype-selective GABAA receptor modulator. The information is curated to present a detailed understanding of its pharmacological profile, including binding affinities, functional activity, pharmacokinetics, and in vivo effects in various animal models.

Introduction

TPA-023 is a non-benzodiazepine anxiolytic agent that exhibits a novel mechanism of action by selectively modulating GABAA receptor subtypes.^[1] It acts as a partial agonist at the $\alpha 2$ and $\alpha 3$ subtypes of the GABAA receptor, while functioning as an antagonist at the $\alpha 1$ and $\alpha 5$ subtypes.^[1] This subtype selectivity is hypothesized to confer anxiolytic efficacy without the sedative and cognitive-impairing side effects commonly associated with non-selective benzodiazepines.^{[2][3]}

Pharmacodynamics

Binding Affinity

TPA-023 demonstrates high and similar affinity for the benzodiazepine binding site of human recombinant GABAA receptors containing $\alpha 1$, $\alpha 2$, $\alpha 3$, and $\alpha 5$ subunits.^{[4][5]} Its affinity for $\alpha 4$ and $\alpha 6$ -containing receptors is significantly lower.^[4] The affinity for native rat GABAA receptors is comparable to that for human recombinant receptors.^[6]

| Receptor Subtype | Ki (nM) - Human Recombinant | Ki (nM) - Native Rat Brain |
|------------------|-----------------------------|----------------------------|
| $\alpha 1$ | 0.19 - 1.8[4][7] | 0.32 - 0.99[7] |
| $\alpha 2$ | 0.41 - 0.73[4][7] | |
| $\alpha 3$ | 0.19 - 2[4][7] | |
| $\alpha 5$ | 0.41 - 1.1[4][7] | |
| $\alpha 4$ | 60[4] | > 1000[7] |
| $\alpha 6$ | 418[4] | > 1000[7] |

Functional Activity

TPA-023 exhibits a unique functional profile, acting as a partial agonist at $\alpha 2$ and $\alpha 3$ subtypes and an antagonist at $\alpha 1$ and $\alpha 5$ subtypes.[1][4] This profile is believed to be responsible for its anxiolytic effects without sedation.[2][3]

| Receptor Subtype | Intrinsic Efficacy | EC50 (nM) |
|------------------|-------------------------|-----------|
| $\alpha 1$ | Antagonist[4] | - |
| $\alpha 2$ | Weak Partial Agonist[4] | - |
| $\alpha 3$ | Weak Partial Agonist[4] | 1.7[4][6] |
| $\alpha 5$ | Antagonist[4] | - |

Pharmacokinetics

The pharmacokinetic profile of TPA-023 has been characterized in several species, including rats, dogs, rhesus monkeys, and humans.

| Species | Oral Bioavailability (%) | Half-life (t _{1/2}) | Cmax (ng/mL) | Notes |
|---------------|--------------------------|-------------------------------|--|--|
| Rat | 35 - 36[4][8] | 1.4 h[4] | - | - |
| Dog | 53 - 54[4][8] | 1.5 h[4] | - | - |
| Rhesus Monkey | 1[8] | - | - | - |
| Human | Well absorbed orally[1] | 3 - 7 hours[4][8] | 5, 13, and 28 ng/mL at 0.5, 1.5, and 3.0 mg doses, respectively[4] | Metabolized primarily by CYP3A4.[1][4] |

In Vivo Efficacy and Safety

Preclinical studies in various animal models have demonstrated the anxiolytic-like effects of TPA-023 without the sedative properties of traditional benzodiazepines.

| Animal Model | Species | Effect | Doses | Receptor Occupancy for Effect | Sedative Effects |
|-------------------------------------|-----------------|------------------------------------|---|-------------------------------|---|
| Elevated Plus Maze | Rat | Anxiolytic-like | - | 70-88% [4] | None observed [9] |
| Fear-Potentiated Startle | Rat | Anxiolytic-like | - | 70-88% [4] | None observed [9] |
| Conditioned Suppression of Drinking | Rat | Anxiolytic-like | - | 70-88% [4] | None observed [9] |
| Conditioned Emotional Response | Squirrel Monkey | Anxiolytic-like | 0.3 mg/kg [4] | ~65% [4] | None observed |
| Rotarod | Mouse | No impairment | Up to doses corresponding to ≥99% occupancy [4] | - | No sedation/motor or incoordination [4] |
| Chain-Pulling | Rat | No impairment | Up to doses corresponding to ≥99% occupancy [4] | - | No sedation/motor or incoordination [4] |
| Level-Pressing | Squirrel Monkey | No impairment | Up to doses corresponding to ≥99% occupancy [4] | - | No sedation/motor or incoordination [4] |
| Chronic Constriction Injury | Rat | Increased paw withdrawal threshold | 1 mg/kg p.o. | 98% [10] | - |

(Neuropathic
Pain)

Experimental Protocols

Receptor Binding Assays

Binding affinities of TPA-023 to various GABAA receptor subtypes are typically determined using radioligand binding assays with membranes from cells expressing recombinant human GABAA receptors. The assay generally involves incubating the cell membranes with a radiolabeled ligand (e.g., [3H]flumazenil) in the presence of varying concentrations of the test compound (TPA-023). The concentration of TPA-023 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the Ki value is calculated.

In Vivo Receptor Occupancy

Receptor occupancy is measured in vivo to correlate plasma drug concentrations with the extent of target engagement in the brain.^[5] This is often performed using positron emission tomography (PET) with a radiolabeled tracer that binds to the benzodiazepine site of GABAA receptors, such as [11C]flumazenil.^[5] Animals or human subjects are administered TPA-023, followed by the radiotracer, and the displacement of the tracer is measured by PET imaging to calculate the percentage of receptor occupancy at different plasma concentrations of TPA-023.^[5] The plasma concentration required to produce 50% occupancy (EC50) is a key parameter derived from these studies.^[5]

Animal Models of Anxiety

- **Elevated Plus Maze:** This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
- **Fear-Potentiated Startle:** This model assesses fear-conditioned responses. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a footshock). After conditioning, the startle response to an auditory stimulus is potentiated in the presence of the conditioned stimulus (the light). Anxiolytic drugs reduce this potentiation of the startle response.

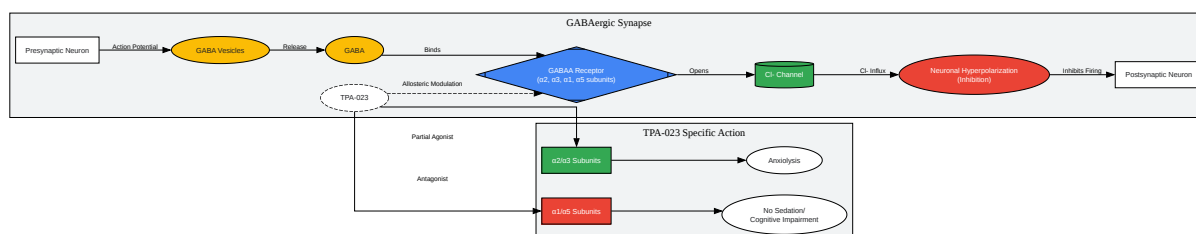
- **Conditioned Suppression of Drinking:** In this model, thirsty animals are trained to drink from a tube. They are then conditioned to associate a neutral stimulus with a mild electric shock. Anxiolytic compounds reduce the suppression of drinking in the presence of the conditioned stimulus.

Assessment of Sedation

- **Rotarod Test:** This test is used to assess motor coordination and sedative effects. Animals are placed on a rotating rod, and the latency to fall off is measured. Compounds that cause sedation or motor impairment will reduce the time the animals can stay on the rod.
- **Chain-Pulling and Level-Pressing Assays:** These are operant behavioral tasks where animals are trained to perform a specific action (pull a chain or press a lever) to receive a reward. Sedative drugs will typically decrease the rate of responding in these tasks.

Signaling Pathways and Experimental Workflows

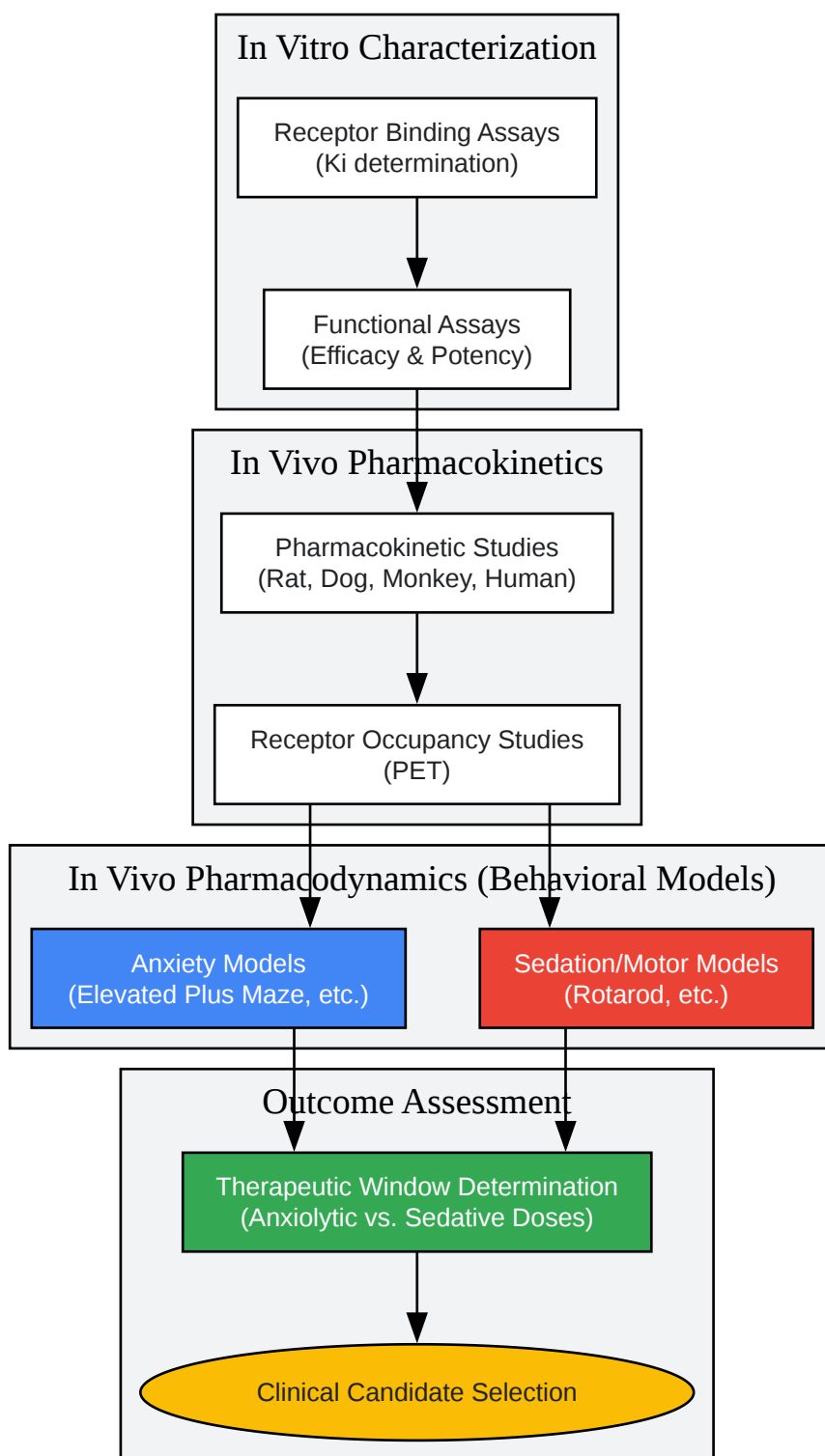
TPA-023 Mechanism of Action at the GABAA Receptor



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Caption: Mechanism of action of TPA-023 at the GABAA receptor.

Preclinical Evaluation Workflow for Anxiolytic Drugs



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Caption: Preclinical workflow for evaluating novel anxiolytic compounds.

Conclusion

The preclinical data for TPA-023 strongly support its profile as a non-sedating anxiolytic. Its unique mechanism of action, characterized by subtype-selective partial agonism at GABAA $\alpha 2/\alpha 3$ receptors and antagonism at $\alpha 1/\alpha 5$ receptors, translates to a promising efficacy and safety profile in animal models. While clinical development was halted due to preclinical toxicity in long-term studies, the data generated for TPA-023 provide a valuable framework for the development of future subtype-selective GABAA receptor modulators.^{[1][3][11]}

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